
Methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate
Übersicht
Beschreibung
“Methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate” is a chemical compound that likely contains an amino group (-NH2), a methyl group (-CH3), an acetate group (-COOCH3), and a cyclohexyl group (a six-membered carbon ring) in its structure .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of the functional groups mentioned above. The exact structure would depend on the specific locations of these groups on the cyclohexyl ring .Chemical Reactions Analysis
Amines, such as the 2-amino group present in this compound, are generally basic and can participate in a variety of chemical reactions, including acid-base reactions and nucleophilic substitutions . The acetate group could potentially undergo reactions typical of esters, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, amines have a somewhat fishy odor, and esters often have a fruity smell. The compound is likely to be a solid or liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Systems
Methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate has been utilized in the synthesis of various heterocyclic systems. For instance, its derivatives have been used as reagents in the preparation of substituted fused pyrimidinones, pyridazinones, triazolopyrimidinones, thiazolopyrimidinones, and pyrazinopyrimidinones (Toplak et al., 1999).
Antioxidant and Xanthine Oxidase Inhibitory Studies
The compound has been involved in studies focused on its antioxidant properties and xanthine oxidase inhibitory activities. For example, transition metal complexes with novel amino acid-bearing Schiff base ligands derived from this compound have shown significant xanthine oxidase inhibitory activities, suggesting potential pharmaceutical applications (Ikram et al., 2015).
Amino Acid Analysis
In the field of biochemistry, the compound has been used in methods for amino acid analysis. It has served as a solvent in the ninhydrin reaction for the quantitative determination of amino acids (Moore, 1968).
Antimicrobial Activity
Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activities against various bacteria and fungi. These compounds have shown promising results, indicating their potential use in antimicrobial drug development (Ghorab et al., 2017).
Synthesis of Glycosides
The compound has also been used in the synthesis of glycosides. It has contributed to the production of various glycosidated derivatives, which are important in the field of medicinal chemistry (Gómez-Sánchez et al., 1986).
Synthesis of Potential Trichothecene Precursors
In organic chemistry, this compound has been instrumental in the Diels–Alder route for synthesizing potential trichothecene precursors, which are key components in the development of new organic compounds (Banks et al., 1981).
Building Block in Heterocyclic Synthesis
The compound is used as a building block in heterocyclic synthesis. It has been effective in the formylation of active methylene groups, methyl groups, and amino groups, which are crucial steps in the formation and modification of heterocyclic compounds (Abu-Shanab et al., 2009).
Wirkmechanismus
Eigenschaften
IUPAC Name |
methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2)6-4-8(5-7-11)9(12)10(13)14-3/h8-9H,4-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEXIPZXCQUKSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C(C(=O)OC)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



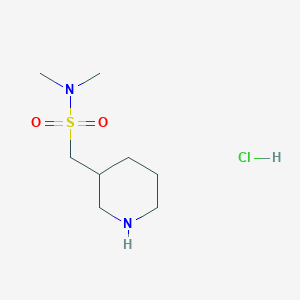
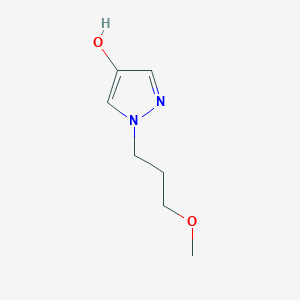
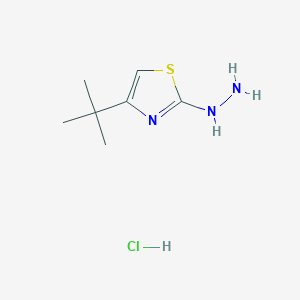

![[4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B1407350.png)
![2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1407351.png)
![tert-butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate](/img/structure/B1407352.png)
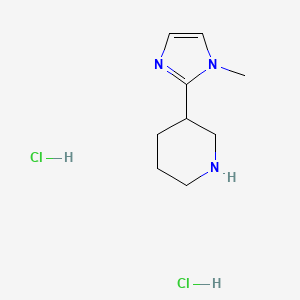

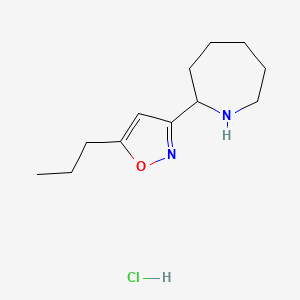

![3-[(Pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one](/img/structure/B1407359.png)
![4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride](/img/structure/B1407361.png)
![6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1407362.png)